molecular formula C8H6ClF3O B3151236 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene CAS No. 70692-44-3

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B3151236
CAS No.: 70692-44-3
M. Wt: 210.58 g/mol
InChI Key: NDZHSPDLTLLMSL-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-methylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine and methyl groups contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene
  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-methylbenzoic acid

Uniqueness

4-Chloro-2-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-methyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZHSPDLTLLMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251695
Record name 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70692-44-3
Record name 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70692-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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